(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol (CAS: 2089326-74-7), commonly known as 3-hydroxymethyl-6-azaindole, is a highly functionalized heterocyclic building block essential for modern medicinal chemistry and advanced materials synthesis. Featuring a pyrrolo[2,3-c]pyridine core, this compound serves as a superior bioisostere for traditional indole-3-methanols, offering an embedded basic nitrogen (pKa ~6.0) that dramatically alters physicochemical properties. For procurement professionals and synthetic chemists, sourcing the pre-reduced 3-hydroxymethyl derivative provides a direct, stable handle for subsequent functionalization (e.g., chlorination, etherification, or Mitsunobu coupling), bypassing the historically low-yielding Vilsmeier-Haack formylation and subsequent reduction steps required when starting from the unsubstituted 6-azaindole core [1].
Substituting (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol with its more common isomer, 7-azaindole-3-methanol, or its non-aza analog, indole-3-methanol, fundamentally alters both the synthetic trajectory and the end-product performance. The position of the pyridine nitrogen in the 6-azaindole core shifts the pKa to ~6.0, compared to ~4.85 for 7-azaindole, completely changing the protonation state at physiological pH and the hydrogen-bonding geometry in kinase hinge regions [1]. Furthermore, attempting to substitute this product with its oxidized precursor, 3-formyl-6-azaindole, introduces significant process inefficiencies; the aldehyde requires a dedicated reduction step with reagents like sodium borohydride, adding purification overhead and reducing overall throughput in parallel library synthesis [2].
The incorporation of the pyridine nitrogen at the 6-position provides a profound improvement in physicochemical properties compared to traditional indole scaffolds. Studies on related 6-azaindole derivatives demonstrate a greater than 25-fold increase in aqueous solubility at pH 6.5 compared to their indole counterparts. Furthermore, the 6-azaindole core exhibits exceptional metabolic stability, with human liver microsome (HLM) half-lives exceeding 100 minutes, whereas the corresponding indole analogs rapidly degrade (half-life ~15 minutes) [1].
| Evidence Dimension | HLM half-life and aqueous solubility at pH 6.5 |
| Target Compound Data | >100 min HLM half-life; >25x solubility increase |
| Comparator Or Baseline | Indole analogs (~15 min HLM half-life; baseline solubility) |
| Quantified Difference | >6.6-fold increase in metabolic half-life; >25-fold increase in solubility |
| Conditions | Human liver microsome assay; aqueous buffer at pH 6.5 |
Procuring the 6-azaindole scaffold instead of the cheaper indole scaffold is critical for avoiding early-stage pharmacokinetic failures in drug discovery programs.
The 6-azaindole core is electronically and structurally distinct from the heavily utilized 7-azaindole core. The nitrogen at the 6-position yields a pKa of approximately 6.0, significantly more basic than 7-azaindole (pKa 4.85). This difference in basicity dictates the protonation state at physiological pH. Moreover, the N6 atom projects a hydrogen bond acceptor vector at a completely different angle compared to N7, allowing for unique binding modes in the ATP-binding hinge region of kinases, thereby circumventing existing 7-azaindole intellectual property space [1].
| Evidence Dimension | Core pKa and hydrogen bond vector |
| Target Compound Data | pKa ~6.0 (6-azaindole core) |
| Comparator Or Baseline | 7-azaindole core (pKa ~4.85) |
| Quantified Difference | 1.15 log unit difference in basicity |
| Conditions | Standard aqueous pKa determination |
Selecting the 6-azaindole isomer allows researchers to access novel intellectual property space and target selectivities unavailable to the ubiquitous 7-azaindole scaffold.
Sourcing the pre-formed 3-hydroxymethyl derivative directly bypasses significant synthetic bottlenecks. The de novo synthesis of 3-substituted 6-azaindoles typically requires a Vilsmeier-Haack formylation of the unsubstituted core—a reaction that historically suffers from low yields (often ~19% without extensive optimization) due to the electron-deficient nature of the pyridine ring. By procuring (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol, chemists eliminate both the problematic formylation and the subsequent requisite reduction step, enabling immediate conversion to highly reactive electrophiles like 3-chloromethyl-6-azaindole for downstream coupling [1].
| Evidence Dimension | Synthetic steps to functionalizable 3-alkylating agent |
| Target Compound Data | 1 step (direct activation of procured methanol) |
| Comparator Or Baseline | Unsubstituted 6-azaindole (3 steps: formylation, reduction, activation) |
| Quantified Difference | Elimination of 2 synthetic steps and associated yield losses |
| Conditions | Standard library synthesis workflow |
Purchasing the pre-reduced methanol derivative maximizes laboratory throughput and minimizes material loss associated with inefficient early-stage functionalization.
Leveraging the unique pKa and hydrogen-bonding vector of the 6-azaindole core, this compound is ideal for developing next-generation kinase inhibitors that require distinct hinge-binding modes to overcome resistance mutations seen with 7-azaindole-based drugs [1].
Due to its >100 min HLM half-life, this precursor is the optimal choice for replacing metabolically labile indole-3-methanols in lead optimization campaigns, particularly for oral drug candidates requiring high aqueous solubility [2].
The ready-to-use hydroxymethyl group makes this compound a preferred starting material for automated library synthesis, as it can be rapidly converted to a chloromethyl or mesylate intermediate for parallel N-alkylation or cross-coupling reactions without intermediate purification [2].